1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole
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Overview
Description
1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group and an iodine atom attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the triazole ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using 2,6-difluorobenzyl chloride and the triazole intermediate.
Iodination: The final step involves the iodination of the triazole ring, which can be achieved using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the difluorophenyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The triazole ring can stabilize interactions with proteins, while the difluorophenyl group can enhance binding affinity. The iodine atom may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole: Lacks the iodine atom, which may affect its reactivity and applications.
4-iodo-1H-1,2,3-triazole: Lacks the difluorophenyl group, which may reduce its binding affinity in biological systems.
1-[(2,4-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole: Similar structure but with different substitution pattern on the phenyl ring, which can alter its chemical properties.
Uniqueness
1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole is unique due to the combination of the difluorophenyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-iodotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2IN3/c10-7-2-1-3-8(11)6(7)4-15-5-9(12)13-14-15/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFOHKJPAASKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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